3-(4-methoxyphenyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-METHOXYPHENYL)-1-METHYL-N-(2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, a pyridyl group, and a pyrazole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-1-METHYL-N-(2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using methoxybenzene as a starting material.
Attachment of the Pyridyl Group: The pyridyl group can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a pyridylboronic acid with a halogenated pyrazole derivative in the presence of a palladium catalyst.
Formation of the Carboxamide Moiety: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYPHENYL)-1-METHYL-N-(2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Common solvents include ethanol, methanol, dichloromethane, and dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-(4-METHOXYPHENYL)-1-METHYL-N-(2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-1-METHYL-N-(2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-(4-methoxyphenyl)-5-phenyl-2,2’-bipyridine-6-carbonitrile: This compound shares the methoxyphenyl group and has similar photophysical properties.
3-(2-Pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine: This compound has a similar pyridyl and methoxyphenyl group but differs in the core structure.
Uniqueness
3-(4-METHOXYPHENYL)-1-METHYL-N-(2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C17H16N4O2 |
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Molecular Weight |
308.33 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-methyl-N-pyridin-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H16N4O2/c1-21-15(17(22)19-16-5-3-4-10-18-16)11-14(20-21)12-6-8-13(23-2)9-7-12/h3-11H,1-2H3,(H,18,19,22) |
InChI Key |
APOULSHZDQMCQU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
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